6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane
CAS No.: 102520-47-8
Cat. No.: VC20741215
Molecular Formula: C17H22N2O2
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102520-47-8 |
---|---|
Molecular Formula | C17H22N2O2 |
Molecular Weight | 286.37 g/mol |
IUPAC Name | 10-(1H-indol-3-ylmethyl)-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane |
Standard InChI | InChI=1S/C17H22N2O2/c1-19-8-4-7-17(20-9-10-21-17)16(19)11-13-12-18-15-6-3-2-5-14(13)15/h2-3,5-6,12,16,18H,4,7-11H2,1H3 |
Standard InChI Key | VFKWEGRQSUYGDI-UHFFFAOYSA-N |
SMILES | CN1CCCC2(C1CC3=CNC4=CC=CC=C43)OCCO2 |
Canonical SMILES | CN1CCCC2(C1CC3=CNC4=CC=CC=C43)OCCO2 |
Chemical Identity and Structural Classification
Nomenclature and Structural Overview
6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane belongs to the family of spiro compounds, specifically classified as an azaspiro derivative. The compound features a unique structural arrangement with a 1,4-dioxa-7-azaspiro(4,5)decane core scaffold modified with an indolylmethyl substituent at position 6 and a methyl group at position 7 . The molecular architecture includes a spiro carbon center, which is a single carbon atom that serves as a junction between two ring systems, creating the compound's distinctive three-dimensional configuration. The presence of this spiro center contributes significantly to the compound's conformational properties and potential biological activities.
Structural Components and Features
The molecular structure comprises several key functional elements that define its chemical identity. The 1,4-dioxa component refers to the oxygen atoms at positions 1 and 4 in one of the ring systems, while the 7-aza designation indicates a nitrogen atom at position 7 in the second ring. This azaspiro core is further functionalized with an indolylmethyl group (derived from indole) and a methyl substituent, creating a complex molecular architecture that influences its chemical behavior and potential applications . The indole moiety is particularly significant as it represents a privileged structure in medicinal chemistry, frequently associated with bioactive compounds.
Relationship to Other Spiro Compounds
Spiro compounds as a class are characterized by their unique three-dimensional structures resulting from the spiro carbon's tetrahedral geometry . The 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane shares structural similarities with other azaspiro compounds, including various derivatives of 1,4-dioxa-7-azaspiro[4.5]decane and related nitrogen-containing spiro systems. These structural relationships are important when considering potential applications and chemical behaviors, as similar compounds often exhibit related properties and activities.
Physical and Chemical Properties
Molecular Characteristics
The compound 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane is characterized by its unique molecular arrangement and specific physical properties. While comprehensive experimental data on this exact compound is limited, its properties can be inferred based on structural analysis and comparison with related compounds. The table below summarizes the key molecular characteristics:
Chemical Behavior and Reactivity
The reactivity of 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane is influenced by its constituent functional groups. The presence of the indole moiety introduces aromatic characteristics, while the nitrogen atom in the azaspiro system can participate in various chemical reactions as a nucleophile. The oxygen atoms in the dioxa component can engage in hydrogen bonding and coordination chemistry. These structural features collectively contribute to the compound's potential for chemical transformations and interactions with biological systems.
Synthesis and Production Methods
General Synthetic Approaches
The synthesis of 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane likely involves multiple steps focused on constructing the spiro center and attaching the specific substituents. Based on synthetic approaches for related compounds, a general pathway might include forming the 1,4-dioxa-7-azaspiro[4.5]decane scaffold followed by functionalization to introduce the indolylmethyl and methyl groups. Related spiro compounds are often synthesized through condensation reactions followed by reduction steps, similar to methods used for simpler 1,4-dioxa-7-azaspiro[4.5]decane derivatives.
Reaction Conditions and Considerations
The synthesis of complex spiro compounds typically requires controlled reaction conditions to ensure proper formation of the spiro center and selective functionalization. For azaspiro compounds, conditions often include:
-
Base-catalyzed cyclization reactions to form the spiro center
-
Reductive amination for introducing nitrogen-containing substituents
-
Alkylation reactions for attaching methyl groups
-
Cross-coupling methodologies for connecting indole-derived moieties
Temperature control, solvent selection, and catalyst choice are critical factors in achieving high yields and stereoselectivity in these synthetic processes.
Structural Component | Potential Biological Significance |
---|---|
Spiro center | Conformational rigidity, enhancing target selectivity |
Indole moiety | Potential for π-stacking interactions with aromatic amino acids in proteins |
Nitrogen atom (7-aza) | Hydrogen bond acceptor; potential for ionic interactions |
Oxygen atoms (1,4-dioxa) | Hydrogen bond acceptors; influence on solubility |
Methyl substituent | Modulation of lipophilicity; potential steric effects |
Analytical Methods for Characterization
Spectroscopic Identification
Characterization of 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane would typically employ various spectroscopic techniques to confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would provide detailed information about the hydrogen and carbon environments within the molecule. Mass spectrometry would confirm the molecular weight and fragmentation pattern, while infrared spectroscopy would identify key functional groups such as the indole N-H, ether C-O, and other characteristic vibrations.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) represents an essential technique for assessing the purity of 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane and separating it from reaction by-products or structural isomers. Gas Chromatography-Mass Spectrometry (GC-MS) might also be employed for analysis, particularly if the compound demonstrates sufficient thermal stability and volatility.
Research Limitations and Future Directions
Current Knowledge Gaps
Research specifically focused on 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane appears limited in the publicly available scientific literature. This represents a significant opportunity for further investigation, particularly regarding its synthesis optimization, comprehensive physicochemical characterization, and evaluation of biological activities. The compound's structural similarity to azaspiro compounds with documented biological activities suggests potential applications that remain unexplored.
Promising Research Avenues
Future research on this compound could productively focus on:
-
Development of efficient synthetic routes with high yields and stereoselectivity
-
Comprehensive evaluation of its pharmacological properties, including receptor binding studies and enzyme inhibition assays
-
Investigation of structure-activity relationships through systematic modification of substituents
-
Exploration of potential applications in PI3K/mTOR pathways, given the structural similarities to compounds being investigated in this area
-
Assessment of its potential in drug discovery programs targeting cancer, inflammation, and other disease states where spiro compounds have shown promise
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume